molecular formula C7H11ClF3N3 B2470834 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride CAS No. 2219407-49-3

4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride

Cat. No.: B2470834
CAS No.: 2219407-49-3
M. Wt: 229.63
InChI Key: ILYDABVRDBCQGH-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine hydrochloride is a piperidine derivative featuring a trifluoromethyl-substituted diazirine ring. The diazirine group (a three-membered ring containing two nitrogen atoms) confers unique photochemical reactivity, enabling carbene generation upon UV irradiation . This property makes it valuable as a photoaffinity labeling reagent in biochemical studies. The hydrochloride salt enhances solubility and stability for handling. Its molecular formula is C₉H₁₂ClF₃N₂, with a molar mass of 248.66 g/mol (estimated). The compound is typically a white crystalline solid, with a melting point range analogous to structurally related piperidine hydrochlorides (e.g., 155–159°C for 4-(trifluoromethyl)piperidine hydrochloride) .

Properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-1-3-11-4-2-5;/h5,11H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYDABVRDBCQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the trifluoromethyl group and the piperidine ring. One common method involves the reaction of a suitable precursor with trifluoromethyl diazirine under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Photochemical Activation

This compound undergoes UV-induced photolysis (300-360 nm) to generate a highly reactive carbene intermediate. The trifluoromethyl group stabilizes the transition state, enabling selective bond insertion:

C7H11F3N3HClhνCarbene Intermediate+N2\text{C}_7\text{H}_{11}\text{F}_3\text{N}_3\cdot\text{HCl} \xrightarrow{h\nu} \text{Carbene Intermediate} + \text{N}_2 \uparrow

Key Applications :

  • Photoaffinity labeling : Carbene inserts into C-H, O-H, or N-H bonds of biological targets for interaction mapping .

  • Polymer crosslinking : Used in material science to modify surface properties .

ParameterValue
Optimal UV wavelength350 nm
Quantum yield0.25–0.35 (measured in methanol)
Half-life under UV<30 seconds

Nucleophilic Substitution

The piperidine moiety participates in substitution reactions under mild alkaline conditions:

Reaction with Alkyl Halides :

Compound+R-XK2CO3,DMFN-Alkylated Product\text{Compound} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Alkylated Product}

  • Example : Benzylation at the piperidine nitrogen achieves >80% yield with 1-bromopentane .

Acylation :

Compound+RCOClEt3N,DCMAmide Derivative\text{Compound} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Amide Derivative}

  • Acetylated derivatives show improved solubility in polar solvents .

Oxidation Reactions

Controlled oxidation targets the diazirine ring or piperidine backbone:

Diazirine Ring Oxidation :

CompoundMnO2,CHCl3Trifluoromethyl Ketone+N2O\text{Compound} \xrightarrow{\text{MnO}_2, \text{CHCl}_3} \text{Trifluoromethyl Ketone} + \text{N}_2\text{O}

  • Yields 55–60% under anhydrous conditions .

Piperidine Oxidation :

CompoundKMnO4,H2ON-Oxide Derivative\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{N-Oxide Derivative}

  • Requires acidic pH to preserve the diazirine group.

Reductive Transformations

The diazirine ring is sensitive to strong reducing agents:

Catalytic Hydrogenation :

CompoundH2,Pd/CPiperidine Amine+NH3\text{Compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Piperidine Amine} + \text{NH}_3

  • Complete ring opening occurs within 2 hours at 50 psi .

Zinc-Acid Reduction :

CompoundZn, HClTrifluoromethylpiperidine+N2H4\text{Compound} \xrightarrow{\text{Zn, HCl}} \text{Trifluoromethylpiperidine} + \text{N}_2\text{H}_4

  • Limited utility due to side reactions with the trifluoromethyl group .

Acid/Base-Mediated Degradation

Acidic Conditions (pH < 3) :

  • Diazirine ring protonation leads to rapid decomposition (<5 minutes).
    Alkaline Conditions (pH > 10) :

  • Piperidine nitrogen deprotonation accelerates photolysis by 40% .

Reaction Comparison Table

Reaction TypeReagents/ConditionsPrimary ProductYield (%)
PhotolysisUV (350 nm), methanolCarbene adducts60–75
N-Alkylation1-Bromopentane, K₂CO₃N-Pentyl derivative82
Diazirine oxidationMnO₂, CHCl₃Trifluoromethyl ketone58
Catalytic hydrogenationH₂, Pd/C, EtOHPiperidine amine91

Mechanistic Insights

  • Carbene Stability : The trifluoromethyl group delocalizes electron density, reducing carbene dimerization .

  • Steric Effects : Piperidine’s chair conformation shields the diazirine ring, slowing hydrolysis by 30% compared to acyclic analogs .

This compound’s versatility in photochemistry and selective substitution makes it indispensable in drug discovery and materials engineering. Experimental protocols should prioritize inert atmospheres and light-protected storage to maintain stability .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in the development of pharmaceuticals. The trifluoromethyl group can influence biological activity and pharmacokinetics. Research indicates that compounds with similar structures have exhibited:

  • Anticancer Activity : Studies have shown that trifluoromethyl-substituted compounds can inhibit cancer cell lines, making them candidates for further drug development against various cancers .
  • Antimicrobial Properties : The presence of diazirine moieties has been linked to enhanced antimicrobial activity. Compounds with this structure have demonstrated significant inhibition against various microbial strains .

Photochemistry

The diazirine group is notable for its photoreactive properties. Upon exposure to UV light, diazirines can undergo a rearrangement or fragmentation, making them useful in:

  • Photoaffinity Labeling : This technique allows researchers to study protein interactions by covalently binding the compound to target proteins upon UV activation. This application is critical in proteomics and drug discovery.

Material Science

The unique properties of trifluoromethyl groups contribute to the development of advanced materials:

  • Polymer Chemistry : The incorporation of trifluoromethylated piperidines into polymer matrices can enhance thermal stability and hydrophobicity, leading to materials with improved performance in harsh environments .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several trifluoromethylated compounds, including derivatives of piperidine. Results indicated that certain derivatives exhibited significant cytotoxicity against prostate (PC3) and lung (A549) cancer cell lines at concentrations as low as 5 μg/ml, demonstrating the potential of these compounds as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds similar to 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride were tested against a panel of bacteria and fungi. Notably, some compounds showed remarkable inhibition rates against Staphylococcus aureus and Candida albicans, indicating their potential as new antimicrobial agents .

Table 1: Biological Activities of Trifluoromethylated Compounds

Compound NameActivity TypeTarget OrganismIC50 (μg/ml)
Trifluoromethyl-piperidine derivative AAnticancerPC35
Trifluoromethyl-piperidine derivative BAntimicrobialStaphylococcus aureus10
Trifluoromethyl-piperidine derivative CAntifungalCandida albicans15

Mechanism of Action

The primary mechanism of action for 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride involves the activation of the diazirine ring by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to four categories of analogues: piperidine-based hydrochlorides, phenoxy-piperidines, pyrrolidine derivatives, and diazirine-containing compounds. Key differences in structure, synthesis, and applications are outlined below.

Piperidine-Based Hydrochlorides
Compound Name Molecular Formula Substituent Position Key Properties Reference
4-(Trifluoromethyl)piperidine HCl C₆H₁₁ClF₃N N/A Melting point: 155–159°C; used as a building block in drug synthesis.
4-(2-(Trifluoromethyl)phenyl)piperidine HCl C₁₂H₁₅ClF₃N Phenyl (ortho) Higher lipophilicity due to aromatic ring; synthesized in >99% yield.
3-(4-(Trifluoromethyl)phenyl)piperidine HCl C₁₂H₁₅ClF₃N Phenyl (para) Lower synthetic yield (47%) compared to ortho isomer; potential CNS activity.

Key Findings :

  • Substituent position (ortho vs. para on phenyl) significantly impacts synthetic accessibility and biological activity. Ortho-substituted derivatives generally exhibit higher yields .
  • Trifluoromethyl groups enhance metabolic stability and bioavailability across all analogues .
Phenoxy-Piperidine Derivatives
Compound Name Molecular Formula Linkage Type Key Properties Reference
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl C₁₂H₁₅ClF₃NO Ether (meta) Improved metabolic stability due to ether bond; used in kinase inhibitors.
4-(4-(Trifluoromethyl)phenoxy)piperidine HCl C₁₂H₁₅ClF₃NO Ether (para) Higher similarity score (0.78) to target compound; photostable.

Key Findings :

  • Ether linkages reduce electrophilic reactivity compared to direct phenyl attachments, enhancing stability under physiological conditions .
  • Para-substituted phenoxy derivatives show higher structural similarity to the target compound, suggesting overlapping applications .
Pyrrolidine Analogues
Compound Name Molecular Formula Ring Size Key Properties Reference
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl C₁₁H₁₃ClF₃NO 5-membered Reduced conformational flexibility; lower similarity score (0.64).
3-Methyl-4-(piperidin-3-yloxy)pyridine diHCl C₁₁H₁₈Cl₂N₂O Hybrid Dual-ring system; irritant properties noted in safety data.

Key Findings :

  • Pyrrolidine derivatives exhibit diminished binding affinity in biological assays compared to piperidines, likely due to reduced ring flexibility .
  • Hybrid structures (e.g., pyridine-piperidine) introduce additional complexity in synthesis and safety profiles .
Diazirine-Containing Compounds
Compound Name Molecular Formula Reactivity Key Properties Reference
3-Trifluoromethyl-3-phenyldiazirine (TPD) C₈H₅F₃N₂ Photolabile carbene generator Rapid photolysis at 350 nm; >95% OH insertion in methanol.
Target Compound C₉H₁₂ClF₃N₂ Diazirine + piperidine Combines photochemical reactivity with piperidine’s pharmacological relevance. N/A

Key Findings :

  • TPD’s carbene generation under UV light is retained in the target compound, enabling covalent binding studies .
  • Piperidine integration differentiates the target from TPD, expanding its utility in drug discovery .

Biological Activity

4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine hydrochloride is a synthetic compound that has garnered attention due to its potential applications in pharmacology and biochemistry. This compound belongs to the class of diazirine-based photoaffinity labeling probes, which are instrumental in studying protein interactions and receptor binding sites.

  • Chemical Name: 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine hydrochloride
  • CAS Number: 2287280-35-5
  • Molecular Formula: C8H13ClF3N3
  • Molecular Weight: 243.66 g/mol

The biological activity of this compound primarily stems from its ability to act as a photoaffinity label. Upon exposure to UV light, the diazirine moiety undergoes a rearrangement, leading to the formation of a reactive carbene. This reactive species can covalently bond with nearby nucleophiles, such as amino acid side chains in proteins, facilitating the identification of binding sites and interaction partners.

Biological Applications

  • Target Identification : The compound has been utilized in various studies to identify protein targets for drug development. By covalently labeling proteins, researchers can isolate and characterize these targets, providing insights into their biological roles.
  • Receptor Binding Studies : Its application in studying G-protein coupled receptors (GPCRs) has been particularly notable. For instance, it has been used to explore the binding dynamics of ligands at the nicotinic acetylcholine receptor (nAChR), revealing distinct binding sites and allosteric modulation effects .

Case Study 1: Nicotinic Acetylcholine Receptor (nAChR)

A study investigated the binding characteristics of a propofol analog that incorporated a diazirine moiety similar to 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine hydrochloride. The results indicated that this compound could effectively label specific sites on nAChR, enhancing our understanding of how anesthetics interact with neuronal receptors .

Case Study 2: Chemokine Receptor Modulation

In another study focusing on chemokine receptors, diazirine-based probes were employed to identify allosteric modulators. These findings highlighted the compound's versatility in probing complex receptor dynamics and its potential as a tool for drug discovery targeting inflammatory pathways .

Research Findings

Research has shown that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity. The incorporation of such groups in diazirine-based probes has been linked to improved binding affinities for various biological targets, making them valuable in medicinal chemistry .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Target IdentificationCovalent labeling of proteins for target discovery ,
Receptor Binding StudiesInvestigation of ligand-receptor interactions
Allosteric ModulationIdentification of modulators at chemokine receptors
Pharmacological ProfilingAssessment of bioactivity related to trifluoromethyl groups

Q & A

Basic: What are the key structural features of 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine hydrochloride, and how do they influence its reactivity?

The compound combines a piperidine ring with a trifluoromethyl diazirine group. The diazirine moiety is photolabile, enabling covalent bond formation with biological targets upon UV irradiation, while the trifluoromethyl group enhances metabolic stability and lipophilicity . The hydrochloride salt improves aqueous solubility for in vitro assays. Structural characterization typically employs NMR (e.g., 19F^{19}\text{F} NMR for CF3_3), IR (to confirm diazirine C=N stretching at ~1600 cm1^{-1}), and mass spectrometry .

Basic: What synthetic routes are commonly used to prepare this compound?

Synthesis involves:

Piperidine functionalization : Introducing the diazirine group via nucleophilic substitution or cycloaddition.

Trifluoromethylation : Using reagents like (trifluoromethyl)diazomethane under controlled conditions .

Salt formation : Reaction with HCl in polar solvents (e.g., ethanol/water) to precipitate the hydrochloride salt.
Key challenges include minimizing diazirine decomposition during purification; column chromatography under inert atmosphere is recommended .

Advanced: How can researchers optimize photoaffinity labeling efficiency using this compound?

Methodological considerations:

  • Wavelength selection : UV irradiation at 350–365 nm activates the diazirine without damaging proteins .
  • Competition assays : Include non-UV-exposed controls to distinguish specific binding from background.
  • Quenching : Add scavengers (e.g., β-mercaptoethanol) post-irradiation to terminate reactive intermediates.
  • LC-MS/MS validation : Confirm target engagement by identifying crosslinked peptides .
    Contradictions in labeling efficiency may arise from variations in UV exposure time or protein concentration, requiring rigorous standardization .

Advanced: What computational strategies predict the binding modes of this compound to enzyme active sites?

Docking simulations : Use software like AutoDock Vina with force fields parameterized for fluorine atoms.

MD simulations : Assess stability of the piperidine-diazirine conformation in solvated systems (e.g., GROMACS).

QM/MM calculations : Model photochemical activation of the diazirine group to predict covalent adduct formation .
Discrepancies between computational and experimental results often stem from inadequate modeling of solvent effects or excited-state dynamics .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent diazirine degradation.
  • Solubility : Prepare fresh solutions in deoxygenated buffers (e.g., PBS with 1% DMSO) to minimize hydrolysis .
  • Handling : Use gloves and eye protection; avoid inhalation of hydrochloride salt particulates .

Advanced: How can researchers resolve discrepancies in IC50_{50}50​ values across biological assays?

Potential sources of variability include:

  • Assay conditions : Differences in pH, ionic strength, or reducing agents (e.g., DTT) may alter diazirine reactivity.
  • Protein conformation : Photoaffinity labeling efficiency depends on target flexibility and solvent accessibility.
    Mitigation strategies :
  • Standardize assay protocols (e.g., buffer composition, UV dose).
  • Use orthogonal techniques like SPR or ITC to validate binding affinities .

Advanced: What analytical techniques quantify residual impurities in synthesized batches?

  • HPLC-MS : Detect unreacted precursors (e.g., piperidine derivatives) with a C18 column and 0.1% formic acid mobile phase.
  • Elemental analysis : Verify chloride content (~15.5% for the hydrochloride salt) .
  • XRD : Confirm crystalline structure and absence of polymorphic impurities .

Basic: How does the trifluoromethyl group impact the compound’s pharmacokinetic properties?

The CF3_3 group:

  • Enhances metabolic stability by resisting cytochrome P450 oxidation.
  • Increases membrane permeability due to lipophilicity (logP ~1.8 predicted).
  • May introduce off-target interactions with fluorine-binding proteins, necessitating counter-screening assays .

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